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Compound of Interest

Compound Name: 4-Hydroxy-3-methyl-2-butanone

Cat. No.: B1265462

An In-depth Technical Guide to the Structural and Stereoisomers of 4-hydroxy-3-methyl-2-
butanone

Introduction

4-hydroxy-3-methyl-2-butanone, a beta-hydroxy ketone with the molecular formula CsH100z2,
serves as a valuable chiral building block in organic synthesis and is noted for its presence in
various natural products.[1][2] Its structure contains both a ketone and a hydroxyl functional
group, lending it a range of chemical reactivity. Understanding the isomerism of this molecule is
critical for researchers in drug development and chemical synthesis, as different isomers can
exhibit distinct physicochemical properties and biological activities.

This guide provides a comprehensive overview of the stereocisomers and key structural isomers
of 4-hydroxy-3-methyl-2-butanone. It includes a summary of their quantitative properties,
detailed experimental protocols for their synthesis and analysis, and visualizations of their
structures and related experimental workflows.

Stereoisomers of 4-hydroxy-3-methyl-2-butanone

Stereoisomers are molecules that have the same molecular formula and sequence of bonded
atoms but differ in the three-dimensional orientation of their atoms in space. 4-hydroxy-3-
methyl-2-butanone possesses one chiral center at the C3 position (the carbon atom bonded
to the methyl group, hydroxymethyl group, and carbonyl group). This chirality gives rise to a
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pair of enantiomers: (R)-4-hydroxy-3-methyl-2-butanone and (S)-4-hydroxy-3-methyl-2-
butanone.

Enantiomers are non-superimposable mirror images of each other and can have markedly
different biological effects. For example, while one enantiomer of a drug may be therapeutic,
the other could be inactive or even harmful.

Click to download full resolution via product page
Caption: Enantiomers of 4-hydroxy-3-methyl-2-butanone.

While specific biological activities for the individual enantiomers of 4-hydroxy-3-methyl-2-
butanone are not extensively documented in the provided search results, the stereochemistry
of similar beta-hydroxy ketones is known to be crucial for their sensory properties (odor) and
biological functions. For instance, the (R) and (S) isomers of the related 3-hydroxy-4-phenyl-2-
butanone exhibit distinct fruity, green, and floral aromas.

Structural Isomers of 4-hydroxy-3-methyl-2-
butanone

Structural (or constitutional) isomers share the same molecular formula (CsH1002) but have
different atomic connectivity.[3] This leads to a wide variety of molecules with different
functional groups and physical properties.[3][4] Key structural isomer classes for CsH1002
include carboxylic acids, esters, and other ketones.[5][6]
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Data Presentation: Physicochemical Properties

The quantitative physicochemical properties of 4-hydroxy-3-methyl-2-butanone and several

of its key structural isomers are summarized below for comparison. These properties are

critical for applications in drug formulation, solvent selection, and chemical engineering.

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://www.benchchem.com/product/b1265462?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

4-hydroxy- . 3-
Pentanoic Ethyl Propyl
Property 3-methyl-2- . Pentanone
Acid Propanoate Acetate
butanone (CsH100)
Molecular
CsH1002 CsH1002 CsH1002 CsH1002 CsH100
Formula
Molar Mass (
102.13 102.13[7] 102.13[8] 102.13[9] 86.13[10]
g/mol)
Boiling Point 185-189.8[3] 185.4 - 101.5 -
99[8] 101.5[10][14]
(°C) [4] 186.1[7][11] 102[12][13]
Melting Point
) -34.5[7] -73[8] -95[9][15] -42[10]
4
Density (g/mL  0.993 (@ 0.939 (@
Y (g ( ( 0.888[8] 0.888 0.813[10][14]
@ 25°C) 25°C)[4] 20°C)[7]
Flash Point 86 - 88.9[7]
81.7[4] 12.2[8] 14.4[15] 12.8[14]
4 [11]
Water 19-25 g/L[8] Slightly
- Soluble[4] 24 g/L[11] o 50 g/L[10]
Solubility [16] miscible[15]
0.82 -
logP (o/w) -0.44 (est)[4]  1.4[11] 1.21[17] 1.4

1.19[18][19]

Experimental Protocols
Synthesis of 4-hydroxy-3-methyl-2-butanone (Racemic)

The synthesis of racemic [3-hydroxy ketones is often achieved via an aldol addition or
condensation reaction.[20] For 4-hydroxy-2-butanone, a common industrial method involves
the aldol condensation of acetone and formaldehyde.[21][22] This can be performed non-
catalytically in a supercritical state or through liquid-phase catalysis.[21][23]

Protocol: Aldol Condensation (Conceptual)

e Reactants: Acetone and formaldehyde are used as the primary reactants.
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o Catalyst: The reaction can be catalyzed by a base (e.g., in liquid phase) or proceed without a
catalyst under supercritical conditions.[21]

» Reaction: The enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl
carbon of formaldehyde.

o Workup: The reaction mixture is neutralized, and the product is isolated and purified, typically
through distillation.

Enantioselective Synthesis: Sharpless Asymmetric
Dihydroxylation

Achieving high enantioselectivity in the synthesis of chiral B-hydroxy ketones is crucial for
pharmaceutical applications. The Sharpless Asymmetric Dihydroxylation (AD) is a powerful
method for producing chiral diols from alkenes, which can then be converted to the desired
hydroxy ketone.[24] The synthesis of a chiral a-hydroxy ketone can be achieved via the
Sharpless AD of a corresponding silyl enol ether.[25]

Experimental Workflow: Enantioselective Synthesis
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Caption: Workflow for enantioselective synthesis of a-hydroxy ketones.

Protocol Details (Sharpless AD):
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» Reagents: The reaction uses a catalytic amount of osmium tetroxide (OsOa4) and a chiral
ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[24] These
are commercially available as "AD-mix-a" (using (DHQ)2PHAL) and "AD-mix-3" (using
(DHQD)2PHAL).[24] A stoichiometric reoxidant like potassium ferricyanide is used to
regenerate the osmium catalyst.[24]

o Procedure: The silyl enol ether is subjected to the AD-mix in a suitable solvent system (e.qg.,
t-butanol/water).

» Enantioselectivity: The choice between AD-mix-a and AD-mix-3 determines which face of the
double bond is hydroxylated, leading to the preferential formation of one enantiomer of the
diol product.[24]

» Conversion: The resulting chiral diol is then converted to the final B-hydroxy ketone through
appropriate chemical steps.

Characterization and Sensory Analysis: Gas
Chromatography-Olfactometry (GC-O)

For volatile compounds used in flavors and fragrances, sensory perception is as important as
chemical purity. Gas Chromatography-Olfactometry (GC-O) is a specialized analytical
technique that combines GC separation with human sensory detection.[26][27] An assessor
sniffs the column effluent at an "odor port" to identify which compounds are responsible for the
aroma of a sample.[28]

Experimental Workflow: GC-O Analysis
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Caption: Experimental workflow for GC-Olfactometry (GC-O).
Protocol Details (GC-O):

» Sample Preparation: Volatiles are isolated from the sample matrix using techniques like
headspace solid-phase microextraction (HS-SPME) or solvent extraction.[29]

o GC Separation: The extract is injected into a GC, where compounds are separated based on
their volatility and interaction with the column’s stationary phase.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1265462?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Gas_Chromatography_Olfactometry_GC_O_Analysis_of_Furfuryl_Mercaptan.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Effluent Splitting: At the end of the column, the effluent is split, with a portion going to a
standard detector (like a mass spectrometer for identification) and the other portion going to
a heated sniffing port.[27]

o Olfactometry: A trained assessor sniffs the port and records the retention time, intensity, and
description of any perceived odors.

o Data Analysis: The olfactogram (odor data) is correlated with the chromatogram
(instrumental data) to identify the specific compounds responsible for the aroma.

Biological Significance and Signaling Pathways

While specific signaling pathways involving 4-hydroxy-3-methyl-2-butanone are not detailed
in the provided search results, its structural motifs are relevant in biological contexts. As a beta-
hydroxy ketone, it is a product of aldol reactions, a fundamental carbon-carbon bond-forming
reaction in both organic chemistry and biochemistry (e.g., in glycolysis and gluconeogenesis).
[30]

Furthermore, related compounds have shown notable biological activity. For instance, the
natural product P1-091, a platelet aggregation inhibitor, contains a similar structural core.[31]
The asymmetric synthesis of (R)-1,3-butanediol, a pharmaceutical intermediate, utilizes 4-
hydroxy-2-butanone as a substrate for biocatalytic reduction, highlighting the importance of
such molecules in enzymatic pathways.[32] The stereochemistry of these molecules is often
paramount; in one study, only one of four stereocisomers of 3-Br-acivicin showed significant
inhibitory activity against the PfGAPDH enzyme. This underscores the necessity of
enantiomerically pure compounds in drug development.

No specific signaling pathway diagrams can be generated from the available data. Further
research would be required to elucidate the precise molecular targets and mechanisms of
action for 4-hydroxy-3-methyl-2-butanone and its isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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